

The Papain-like Protease (PLpro) of SARS-CoV-2: A Multifunctional Drug Target

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Compound of Interest

Compound Name: *PLpro-IN-5*

Cat. No.: *B15568755*

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The SARS-CoV-2 PLpro is a cysteine protease domain within the large non-structural protein 3 (nsp3) of the viral polyprotein.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) It plays a dual role essential for the virus:

- Viral Polyprotein Processing: PLpro cleaves the viral polyprotein at three specific sites (nsp1/2, nsp2/3, and nsp3/4) to release functional non-structural proteins required for viral replication.[\[5\]](#)
- Evasion of Host Innate Immunity: PLpro exhibits deubiquitinating (DUB) and deISGylating activities, removing ubiquitin and interferon-stimulated gene 15 (ISG15) from host proteins. This interference with host signaling pathways helps the virus to evade the innate immune response.

Due to these crucial functions, inhibiting PLpro presents a promising two-pronged antiviral strategy: directly hindering viral replication and bolstering the host's immune response.

Key Binding Sites on PLpro for Inhibitor Development

Structural studies, primarily through X-ray crystallography, have revealed several key pockets and domains on PLpro that are exploited by inhibitors. The overall structure of PLpro consists of a thumb, palm, and fingers domain.

The Substrate-Binding Cleft

The primary binding site for inhibitors is the substrate-binding cleft, which accommodates the viral polyprotein or host ubiquitin/ISG15. This cleft is further divided into subsites (S1, S2, S3, S4, etc.) that interact with the corresponding residues (P1, P2, P3, P4, etc.) of the substrate.

- **S1 and S2 Subsites:** These sites are crucial for recognizing the C-terminal RLRGG sequence of ubiquitin and ISG15. The S1 ubiquitin-binding site is largely responsible for the high ISG15 activity. The S2 binding site contributes to Lys48-linked polyubiquitin chain specificity and cleavage efficiency.
- **S3 and S4 Subsites:** Non-covalent inhibitors often bind within the S3 and S4 subsites. For example, the naphthalene-based inhibitor GRL-0617 binds in this region. The naphthyl group of such inhibitors typically forms hydrophobic interactions with residues like Tyr265 and Tyr269.
- **BL2 Loop (Blocking Loop 2):** This flexible loop (residues 266-271) is a critical feature of the substrate-binding cleft. Upon inhibitor binding, the BL2 loop can undergo a conformational change, closing over the active site and forming part of the inhibitor-binding pocket. This induced-fit mechanism is a key aspect of the binding of many potent inhibitors.

Allosteric Sites

Recent studies have also identified allosteric binding sites, which are located away from the active site but can modulate the enzyme's activity upon ligand binding.

- **ISG15/Ub S2 Allosteric Site:** Some natural compounds have been found to bind at the ISG15/Ub S2 allosteric binding site, which is approximately 30 Å away from the catalytic active site. Binding at this site can prevent the binding of ISG15 to PLpro.
- **Dimerization Interface:** A novel mechanism of inhibition has been discovered where a small molecule induces the dimerization of PLpro. The compound acts as a "molecular glue," binding to the BL2 groove of one PLpro monomer and the Ubl/thumb domain of another, effectively inhibiting the enzyme.

Quantitative Data for Representative PLpro Inhibitors

The following table summarizes the binding affinities and inhibitory concentrations for some well-characterized non-covalent PLpro inhibitors.

Inhibitor	Target	Assay Type	IC ₅₀ (μM)	K _i (μM)	K _D (μM)	Reference
GRL-0617	SARS-CoV PLpro	Enzymatic	0.6 ± 0.1	0.49 ± 0.08	-	
Compound 24	SARS-CoV PLpro	Enzymatic	0.6 ± 0.1	0.49 ± 0.08	-	
Naphthoquinone 1	SARS-CoV-2 Mpro	Enzymatic	0.41	-	-	
Naphthoquinone 2	SARS-CoV-2 PLpro	Enzymatic	1.7	-	-	

Experimental Protocols

The identification and characterization of PLpro inhibitor binding sites rely on a combination of biochemical and biophysical techniques.

X-ray Crystallography

This is the most powerful technique for visualizing the precise interactions between an inhibitor and the enzyme at atomic resolution.

Methodology:

- Protein Expression and Purification: The gene encoding SARS-CoV-2 PLpro (typically residues 1-315 of nsp3) is cloned into an expression vector and expressed in *E. coli*. The protein is then purified using a series of chromatography steps (e.g., affinity, ion-exchange, and size-exclusion chromatography).
- Crystallization: The purified PLpro is mixed with the inhibitor and subjected to crystallization screening under various conditions (e.g., different precipitants, pH, and temperature).

- Data Collection and Structure Determination: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam. The diffraction data are collected and processed to determine the electron density map, from which the atomic coordinates of the protein-inhibitor complex are built and refined.

Mutagenesis Studies

Site-directed mutagenesis is used to identify key residues involved in inhibitor binding.

Methodology:

- Mutant Generation: A specific amino acid residue in PLpro suspected of being involved in inhibitor binding is mutated to another amino acid (e.g., alanine) using PCR-based methods.
- Protein Expression and Purification: The mutant PLpro is expressed and purified as described above.
- Binding and Activity Assays: The binding affinity (e.g., using Surface Plasmon Resonance - SPR) and enzymatic activity of the mutant protein in the presence of the inhibitor are measured and compared to the wild-type protein. A significant loss in binding or inhibitory effect indicates the importance of the mutated residue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

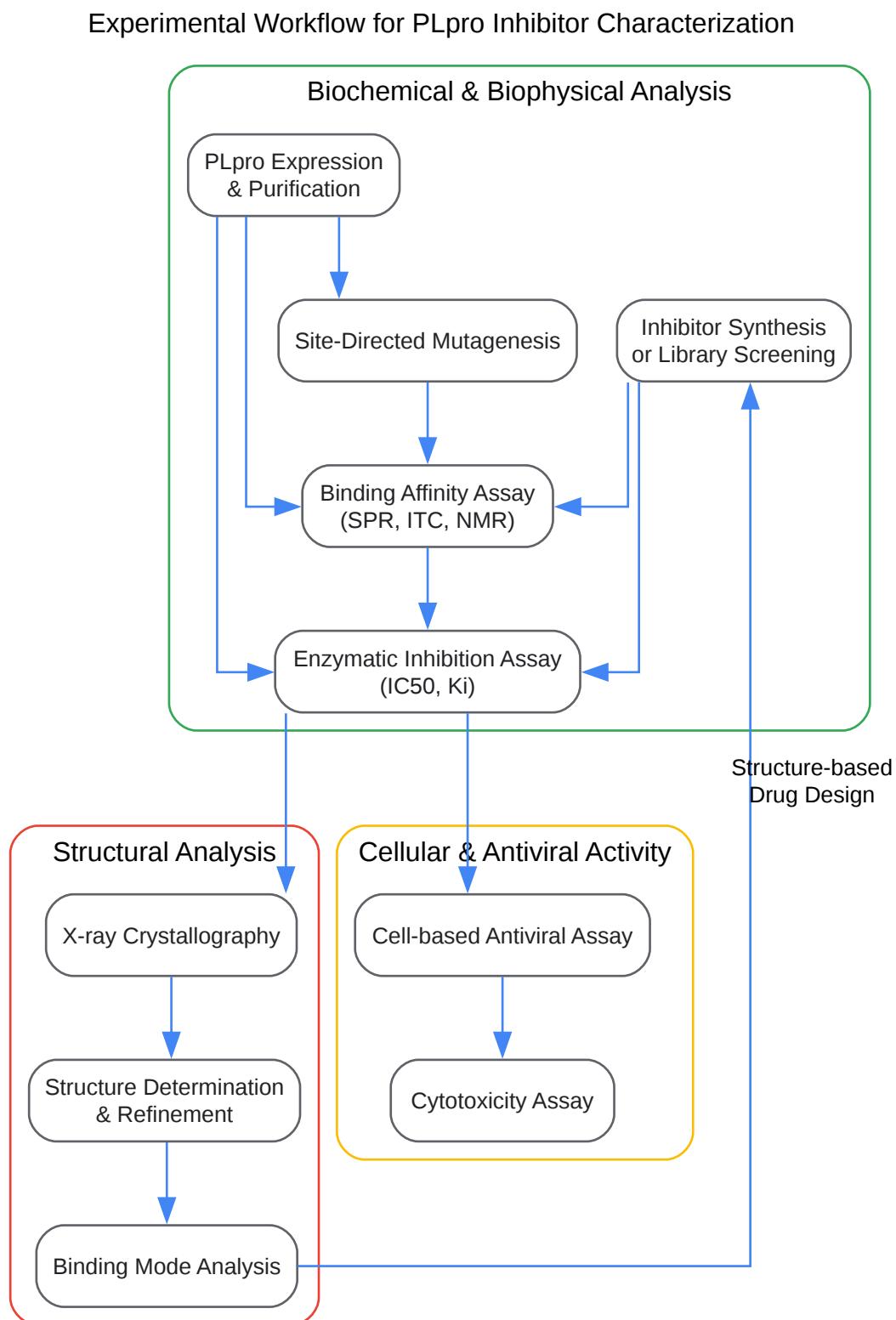
NMR is used to identify the binding of small molecules (fragments) to the protein and to map the binding site.

Methodology:

- Protein Preparation: ^{15}N -labeled PLpro is expressed and purified.
- NMR Screening: A library of small molecule fragments is screened for binding to PLpro using techniques like Saturation Transfer Difference (STD)-NMR or WaterLOGSY.
- Binding Site Mapping: For identified hits, 2D ^1H - ^{15}N HSQC spectra of PLpro are recorded in the absence and presence of the fragment. Chemical shift perturbations (CSPs) of specific amino acid residues upon fragment binding are used to map the binding site on the protein surface.

Visualizations

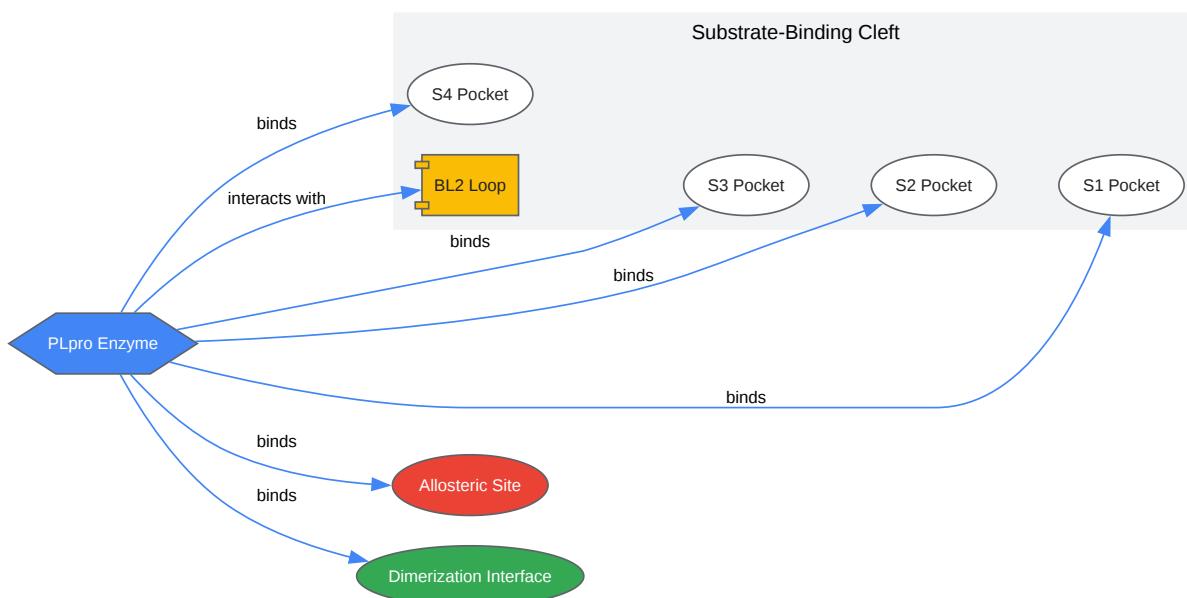
The following diagrams illustrate key concepts related to PLpro and its inhibition.



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Caption: A flowchart illustrating the typical experimental workflow for the identification and characterization of PLpro inhibitors.

Schematic of PLpro Inhibitor Binding Sites

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